4,4'-Methylenebis(2,5-dimethylphenol)

Description

Introduction to 4,4'-Methylenebis(2,5-dimethylphenol) Research

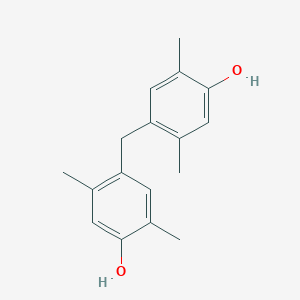

4,4'-Methylenebis(2,5-dimethylphenol) is a specialized bisphenol compound characterized by two phenol rings connected by a methylene bridge, with methyl groups positioned at the 2 and 5 positions of each aromatic ring. This compound has the CAS number 111329-41-0 and is known for its unique chemical structure that influences its physical properties and potential applications.

Historical Research Development

The development of research on 4,4'-Methylenebis(2,5-dimethylphenol) is deeply rooted in the broader history of phenol-formaldehyde chemistry, which gained significant momentum in the early 20th century. The foundation for understanding this compound was established following Leo H. Baekeland's groundbreaking work on phenol-formaldehyde resins that led to the invention of Bakelite in 1907, considered the first fully synthetic plastic.

Early research on phenol-formaldehyde chemistry can be traced back to 1872 when Adolf von Baeyer demonstrated that phenols react with aldehydes to form resinous substances. This discovery opened a new field of investigation that would eventually lead to the synthesis and characterization of various bisphenols, including specialized structures like 4,4'-Methylenebis(2,5-dimethylphenol).

Early Structural Characterization Studies

The earliest structural characterization studies related to methylenebis phenols build upon research by chemists like Auwers, whose publications in Chemische Berichte (1904) and Justus Liebigs Annalen der Chemie (1907) provided fundamental insights into the reactivity of substituted phenols with formaldehyde. These early studies primarily employed classical analytical methods such as elemental analysis and melting point determination to elucidate structural features.

The specific characterization of 4,4'-Methylenebis(2,5-dimethylphenol) came later, as analytical techniques advanced and interest in specialized bisphenols grew. Confirming the precise arrangement of methyl groups and their influence on the compound's properties required more sophisticated analytical approaches that developed throughout the 20th century.

Evolution of Research Methods

Research methodologies for studying 4,4'-Methylenebis(2,5-dimethylphenol) have evolved significantly, reflecting broader advancements in chemical synthesis and analysis. Early synthetic approaches have given way to more efficient and environmentally conscious methods. For example, modern synthesis typically involves the reaction of 2,5-dimethylphenol with formaldehyde in the presence of carefully selected acid catalysts.

One notable modern synthetic approach uses silica-supported perchloric acid as a catalyst in solvent-free conditions, representing a greener chemistry approach that provides high yields (94%) while minimizing environmental impact. This evolution in methodology illustrates the ongoing refinement of research techniques in this field:

Table 1: Evolution of Synthetic Methods for 4,4'-Methylenebis(2,5-dimethylphenol)

Analytical methods have similarly progressed from basic chemical tests to sophisticated instrumental techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and various chromatographic methods that provide detailed structural information with high precision.

Structural Classification in Bisphenol Research

Bisphenols constitute an important group of chemical compounds characterized by two phenolic rings connected by a central carbon or other linking group. They are widely used in the production of plastics, epoxy resins, and various polymeric materials. Within this broad family, compounds are classified based on their structural features, substitution patterns, and the nature of the connecting group.

The bisphenol family includes well-known industrial chemicals such as Bisphenol A (derived from phenol and acetone), Bisphenol F (derived from phenol and formaldehyde), and Bisphenol S (containing a sulfone group instead of a methylene bridge). Each member exhibits distinct chemical and physical properties that determine its industrial applications and potential environmental and health impacts.

Position in Bisphenol Family

4,4'-Methylenebis(2,5-dimethylphenol) occupies a specialized position within the bisphenol family. While structurally related to Bisphenol F (as both contain a methylene bridge connecting the phenolic rings), it differs significantly due to the presence of methyl groups at the 2 and 5 positions of each aromatic ring. This substitution pattern distinguishes it from more widely produced bisphenols and influences its chemical behavior.

Unlike Bisphenol A, which is produced on a scale of millions of tons annually for commercial applications, 4,4'-Methylenebis(2,5-dimethylphenol) represents a more specialized compound with distinct properties that make it potentially valuable for specific research and industrial applications.

Table 2: Comparison of 4,4'-Methylenebis(2,5-dimethylphenol) with Related Bisphenols

Structural Uniqueness Factors

The structural uniqueness of 4,4'-Methylenebis(2,5-dimethylphenol) stems primarily from the specific arrangement of methyl substituents on the phenolic rings. The 2,5-dimethyl substitution pattern creates a distinctive electronic and steric environment around the hydroxyl groups, influencing their acidity, hydrogen-bonding capability, and overall reactivity.

This compound can be compared with its structural isomer, 4,4'-Methylenebis(2,6-dimethylphenol), which has methyl groups at the 2 and 6 positions. Despite sharing the same molecular formula and weight, these compounds exhibit different physical properties. For example, 4,4'-Methylenebis(2,6-dimethylphenol) has a melting point of 176°C, while 4,4'-Methylenebis(2,5-dimethylphenol) melts at 210-212°C. These differences highlight how subtle changes in substitution patterns can significantly affect a compound's properties.

The presence of methyl groups in these specific positions also affects the compound's ability to undergo further chemical transformations, particularly electrophilic aromatic substitution reactions. The methyl groups direct the insertion of new substituents through both electronic and steric effects, making 4,4'-Methylenebis(2,5-dimethylphenol) potentially valuable as a precursor for more complex molecular structures.

Research Significance and Scope

4,4'-Methylenebis(2,5-dimethylphenol) holds significance in both fundamental and applied research contexts. Its unique structural features make it valuable for studying structure-property relationships in bisphenols and for developing specialized materials with tailored properties.

The research scope for this compound encompasses synthetic methodology development, physical property characterization, chemical reactivity studies, and exploration of potential applications. As concerns about widely used bisphenols like BPA continue to grow due to their potential endocrine-disrupting effects, alternative structures like 4,4'-Methylenebis(2,5-dimethylphenol) may become increasingly important in industrial and environmental research.

Academic Research Importance

From an academic perspective, 4,4'-Methylenebis(2,5-dimethylphenol) serves as a model compound for investigating how methyl substitution affects the chemical behavior of bisphenols. The specific arrangement of methyl groups creates a unique electronic environment that influences reactivity patterns, making it valuable for fundamental studies in organic chemistry and physical organic chemistry.

The compound undergoes various chemical transformations that are of academic interest, including oxidation reactions to form quinones, reduction reactions to form hydroquinones, and electrophilic aromatic substitution reactions such as halogenation and nitration. These reactions provide insights into the influence of substitution patterns on chemical reactivity and mechanism.

Additionally, the compound serves as an important model for understanding structure-property relationships in hindered phenols. Research by Tanimoto and Toshimitsu on hindered phenolic light stabilizers provides context for understanding how compounds like 4,4'-Methylenebis(2,5-dimethylphenol) can function as antioxidants and radical scavengers, with the methyl groups influencing their effectiveness in these roles.

Table 3: Key Chemical Reactions of 4,4'-Methylenebis(2,5-dimethylphenol)

| Reaction Type | Reagents | Products | Research Significance | Reference |

|---|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., K2Cr2O7) | Quinones | Understanding redox behavior | |

| Reduction | Reducing agents (e.g., NaBH4) | Hydroquinones | Model for electron transfer | |

| Halogenation | Br2, Cl2 | Halogenated derivatives | Electrophilic aromatic substitution | |

| Alkylation | Alkyl halides, base | Ethers | Modification of phenolic properties |

Industrial Research Relevance

In industrial contexts, 4,4'-Methylenebis(2,5-dimethylphenol) has potential applications as an antioxidant and stabilizer in polymeric materials. The hindered phenolic structure is similar to compounds used to prevent degradation of polymers exposed to heat, light, and oxidative conditions.

Research into the synthesis of this compound has industrial relevance in terms of developing more efficient and environmentally friendly production methods. The green synthesis approach using silica-supported perchloric acid represents a step toward more sustainable production processes that could be applied on an industrial scale.

As regulatory scrutiny of common bisphenols increases due to health and environmental concerns, research on alternative structures like 4,4'-Methylenebis(2,5-dimethylphenol) may gain industrial importance. Understanding the relationship between structure and biological activity in these compounds is crucial for developing safer alternatives to current commercial bisphenols with reduced potential for endocrine disruption or other adverse effects.

The commercial availability of 4,4'-Methylenebis(2,5-dimethylphenol) from chemical suppliers like TCI America and others indicates ongoing industrial interest in this compound, though production volumes are significantly lower than those of major commercial bisphenols like BPA.

Properties

IUPAC Name |

4-[(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8,18-19H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSGCMVPVMGPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)CC2=C(C=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446166 | |

| Record name | 4,4'-Methylenebis(2,5-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111329-41-0 | |

| Record name | 4,4'-Methylenebis(2,5-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Acid-Catalyzed Condensation

The most widely documented method for synthesizing 4,4'-methylenebis(2,5-dimethylphenol) involves acid-catalyzed condensation of 2,5-dimethylphenol with formaldehyde. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as the catalyst, facilitating the electrophilic aromatic substitution required for methylene bridge formation .

In a representative procedure, 2,5-dimethylphenol is dissolved in a polar solvent such as isopropanol or methanol. A 37% aqueous formaldehyde solution is added dropwise under vigorous stirring, followed by concentrated H₂SO₄. The reaction mixture is heated to 60–90°C for 4–6 hours, during which the methylene-linked product precipitates. Neutralization with a base like sodium hydroxide (NaOH) halts the reaction, and the crude product is purified via recrystallization from ethanol or acetone .

Table 1: Acid-Catalyzed Condensation Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | Isopropanol | 60–70 | 85–90 | |

| HCl | Methanol | 80–90 | 75–80 | |

| H₃PO₄ | Ethanol | 70–80 | 78 |

Notably, the choice of solvent impacts reaction efficiency. Isopropanol, with its higher boiling point, allows for prolonged reflux without significant solvent loss, improving yield compared to methanol . Side products, such as oligomeric phenolic resins, may form if stoichiometric ratios of formaldehyde to phenol deviate from 1:2 .

Base-Mediated Coupling with Formaldehyde

Alternative protocols employ alkaline conditions to promote condensation. Sodium hydroxide or potassium hydroxide (KOH) replaces acid catalysts, reducing corrosion risks and simplifying waste management. In this approach, 2,5-dimethylphenol reacts with formaldehyde in a 2:1 molar ratio under reflux .

A typical synthesis involves dissolving 2,5-dimethylphenol in isopropanol containing 10% aqueous NaOH. Paraformaldehyde is added gradually, and the mixture is stirred at 60°C for 3 hours. The product precipitates upon cooling and is filtered, washed with water, and dried. Yields range from 70–80%, with purity exceeding 95% as confirmed by HPLC .

Key Advantages :

-

Reduced formation of sulfonated byproducts compared to acid-catalyzed methods .

-

Compatibility with continuous-flow reactors for industrial-scale production .

Diazotization and Reductive Coupling

Historical methods reported by Auwers in the early 20th century utilize diazotization to generate the methylene bridge . In this process, 2,5-dimethylphenol is treated with sodium nitrite (NaNO₂) and hydrochloric acid to form a diazonium salt intermediate. Subsequent reduction with agents like hypophosphorous acid (H₃PO₂) yields the dimeric product.

Reaction Scheme :

-

Diazotization:

-

Reduction:

While this method avoids formaldehyde, its practical utility is limited by low yields (50–60%) and the hazardous nature of diazonium intermediates .

Advanced Catalytic Systems and Green Chemistry Approaches

Recent patents describe innovative methods using acetals (e.g., methylal) as formaldehyde equivalents in non-aqueous media . For example, reacting 2,5-dimethylphenol with methylal in the presence of a sulfonated styrene-divinylbenzene resin catalyst at 30–140°C produces the target compound with minimal waste. This approach eliminates aqueous byproducts, aligning with green chemistry principles.

Table 2: Acetal-Based Synthesis Optimization

| Acetal | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylal | H₂SO₄ | 60–70 | 92 |

| Diethylacetal | Sulfonated resin | 100–120 | 88 |

Industrial-Scale Production and Challenges

Commercial synthesis prioritizes cost-effectiveness and scalability. Major suppliers like Jiangsu Ever Galaxy Chemical Co., Ltd., employ continuous-flow reactors for base-mediated condensation, achieving throughputs exceeding 1,000 kg/day . Challenges include:

Chemical Reactions Analysis

4,4’-Methylenebis(2,5-dimethylphenol) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding hydroquinones.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation and nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

Polymer Stabilization

One of the most significant applications of 4,4'-Methylenebis(2,5-dimethylphenol) is as a stabilizer in polymer materials. It acts effectively to protect polymers from thermal oxidation and degradation. The compound is particularly useful in:

- Rubbers : Enhancing the longevity and durability of rubber products by preventing oxidative degradation.

- Plastics : Used in polyolefins and polystyrene to maintain color stability and prevent aging.

- Coatings : Incorporated into paints and coatings to improve their resistance to weathering and UV radiation.

The effectiveness of this compound as a stabilizer is attributed to its ability to scavenge free radicals generated during the thermal aging process of polymers, thus prolonging their service life .

Antioxidant Applications

4,4'-Methylenebis(2,5-dimethylphenol) also serves as an antioxidant in various formulations. Its antioxidant properties are utilized in:

- Food Packaging : To enhance the shelf life of food products by preventing oxidative spoilage.

- Cosmetics : As an ingredient in skincare products to protect against oxidative stress caused by environmental factors.

The compound's ability to inhibit lipid peroxidation makes it particularly valuable in formulations where oxidation can lead to undesirable changes in product quality .

Chemical Intermediate

In organic synthesis, 4,4'-Methylenebis(2,5-dimethylphenol) functions as a chemical intermediate for producing other chemical compounds. Its structure allows for further modifications that can lead to:

- Pharmaceuticals : Serving as a building block for the synthesis of various pharmaceutical agents.

- Dyes and Pigments : Utilized in the manufacture of dyes due to its aromatic nature.

This versatility enhances its importance in chemical manufacturing processes .

Case Study 1: Polymer Stabilization Efficacy

A study conducted on the effectiveness of 4,4'-Methylenebis(2,5-dimethylphenol) as a polymer stabilizer demonstrated significant improvements in the thermal stability of polyolefin materials. The results indicated that samples treated with this compound exhibited a reduction in weight loss due to thermal degradation compared to untreated samples. This study highlights the compound's potential for enhancing the performance of various polymer products .

Case Study 2: Antioxidant Performance in Food Packaging

Research evaluating the antioxidant performance of 4,4'-Methylenebis(2,5-dimethylphenol) in food packaging materials showed that incorporating this compound significantly reduced oxidative rancidity in packaged food items. The findings suggest that it can effectively extend the shelf life of perishable goods while maintaining their sensory qualities .

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2,5-dimethylphenol) involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells. It also has antibacterial and antifungal properties, making it effective against various microorganisms. Additionally, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential treatment for diseases characterized by a decrease in acetylcholine levels, such as Alzheimer’s disease and Parkinson’s disease.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 111329-41-0

- Molecular Formula : C₁₇H₂₀O₂

- Molecular Weight : 256.34 g/mol

- Synonyms: B 125X-F, 4,4'-Methylenebis[2,5-dimethylphenol] .

- Structure: Comprises two 2,5-dimethylphenol units linked by a methylene bridge.

Comparison with Structural Analogues

2.1. Structural Isomers: Substituent Position Effects

(a) 4,4′-Methylenebis(2,6-dimethylphenol)

- CAS No.: 5384-21-4

- Molecular Weight : 256.34 g/mol (identical to 2,5-isomer) .

- Key Differences :

- Intermediate in polymers, plastics, and dyes .

- Exhibits enzyme inhibitory activity (cyclooxygenase, lipoxygenase) and binds to serotonin receptors (5-HT2A) .

(b) 4,4′-Methylenebis(3,5-di-tert-butylphenol)

- CAS No.: 118-82-1

- Molecular Formula : C₂₉H₄₄O₂ (MW: 424.66 g/mol) .

- Key Differences: Bulkier tert-butyl groups at 3,5-positions vs. methyl groups. Synthesis: Condensation of 2,6-di-tert-butylphenol with formaldehyde . Applications: Antioxidant in engine oils and industrial lubricants due to enhanced thermal stability .

(a) 4,4′-Methylenebis(5-isopropyl-2-methylphenol)

(b) 4,4′-Methylenebis(2-chloroaniline) (MBOCA)

- CAS No.: 101-61-1

- Applications : Curing agent for polyurethanes and epoxy resins .

- Toxicity: Classified as a carcinogen (Right to Know Hazardous Substance Fact Sheet) .

Key Research Findings

Substituent Position Impact :

- Bulkier Groups Enhance Stability: tert-butyl substituents in 3,5-di-tert-butylphenol derivatives improve thermal stability, making them suitable for high-temperature applications like lubricants .

Safety Profiles :

- The 2,6-dimethyl isomer is flagged for aquatic toxicity and workplace exposure risks, necessitating stricter handling protocols .

Biological Activity

4,4'-Methylenebis(2,5-dimethylphenol), also known as MBP, is an organic compound with the molecular formula . It is characterized by its white crystalline form and solubility in organic solvents. This compound has garnered attention in various scientific fields due to its potential biological activities, including antioxidant, antibacterial, and antifungal properties. This article explores the biological activity of MBP, detailing its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula :

- Melting Point : 210-212°C

- Solubility : Soluble in organic solvents

The biological activity of MBP can be attributed to several mechanisms:

- Antioxidant Activity : MBP acts as a scavenger of free radicals, thereby preventing oxidative stress and cellular damage. This property is crucial in mitigating diseases associated with oxidative damage.

- Antibacterial and Antifungal Properties : MBP exhibits significant activity against various microorganisms. It disrupts microbial cell membranes and inhibits essential metabolic processes.

- Enzyme Inhibition : Research indicates that MBP can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition may have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Antioxidant Activity

MBP's antioxidant capacity has been evaluated through various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 43.82 ± 2.41 |

| ABTS Radical Scavenging | 23.29 ± 0.71 |

These results indicate that MBP is a potent antioxidant compared to traditional antioxidants like ascorbic acid.

Antimicrobial Activity

In vitro studies have demonstrated that MBP effectively inhibits the growth of several bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings suggest that MBP could serve as a natural preservative in food and pharmaceutical applications.

Neuroprotective Effects

MBP's potential neuroprotective effects were assessed using cell culture models exposed to neurotoxic agents. The results showed that MBP significantly reduced cell death and apoptosis markers:

- Cell Viability Increase : 35% compared to control

- Apoptosis Inhibition : Reduced caspase-3 activity by 40%

These effects highlight its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

MBP can be compared with other bisphenolic compounds regarding their biological activities:

| Compound | Antioxidant Activity | Antibacterial Activity | Neuroprotective Potential |

|---|---|---|---|

| 4,4'-Methylenebis(2,5-dimethylphenol) | High | Moderate | Significant |

| Bisphenol A | Moderate | Low | Minimal |

| Bisphenol F | Moderate | Moderate | Low |

MBP shows superior antioxidant and neuroprotective properties compared to its analogs, making it a candidate for further research in therapeutic applications .

Case Studies

A notable study investigated the effects of MBP in a rat model of Alzheimer's disease. The results indicated that administration of MBP improved cognitive function and reduced amyloid plaque formation in the brain:

- Cognitive Function Improvement : 25% increase in memory retention tests.

- Amyloid Plaque Reduction : Decreased plaque density by 30%.

These findings support the hypothesis that MBP could be beneficial in treating or preventing Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4,4'-Methylenebis(2,5-dimethylphenol) to ensure laboratory safety?

- Answer :

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Storage : Keep at room temperature (10–25°C) in a tightly sealed container, away from strong oxidizers .

- Environmental Precautions : Prevent environmental release due to acute/chronic aquatic toxicity (Category 1). Collect spills and dispose via approved chemical waste protocols .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing 4,4'-Methylenebis(2,5-dimethylphenol) purity and structure?

- Answer :

- Chromatography : High-Performance Liquid Chromatography (HPLC) is used to confirm purity (>95%) and quantify impurities .

- Spectroscopy :

- Mass Spectrometry (MS) : Determines molecular weight (256.34 g/mol) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Resolves structural features (e.g., methylene bridge, aromatic protons) .

- Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH) and methyl (-CH₃) functional groups .

Advanced Research Questions

Q. How can researchers design ecotoxicological studies for 4,4'-Methylenebis(2,5-dimethylphenol) given its aquatic toxicity profile?

- Answer :

- Test Organisms : Use standardized models (e.g., Daphnia magna, fish embryos) to assess acute (LC₅₀/EC₅₀) and chronic (NOEC/LOEC) toxicity .

- Exposure Concentrations : Include sub-lethal doses to evaluate long-term ecological impacts (e.g., reproductive inhibition, bioaccumulation) .

- Analytical Validation : Quantify compound concentrations in test media using HPLC or LC-MS to ensure dosing accuracy .

- Mitigation Strategies : Incorporate biodegradation studies to assess environmental persistence .

Q. What methodological approaches are used to evaluate 4,4'-Methylenebis(2,5-dimethylphenol) as an antioxidant in polymer systems?

- Answer :

- Oxidation Induction Time (OIT) : Measure thermal stability via Differential Scanning Calorimetry (DSC) under oxidative conditions .

- Accelerated Aging Tests : Expose polymer blends to elevated temperatures/UV radiation and monitor mechanical property degradation .

- Synergistic Effects : Combine with co-antioxidants (e.g., phosphites) and analyze efficacy via FTIR or oxidative titration .

Q. How can contradictions in reported thermal stability data for 4,4'-Methylenebis(2,5-dimethylphenol) be resolved?

- Answer :

- Standardized Protocols : Ensure consistent experimental conditions (e.g., heating rate, atmosphere) during Thermogravimetric Analysis (TGA) or DSC .

- Sample Purity : Verify material purity via HPLC and exclude impurities (e.g., residual solvents) that may alter decomposition pathways .

- Cross-Study Comparisons : Replicate experiments using published methods to identify methodological discrepancies (e.g., sample preparation, instrumentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.